molecular formula C11H9F3O3 B11762188 3-[3-Methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid

3-[3-Methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid

Cat. No.: B11762188
M. Wt: 246.18 g/mol
InChI Key: DJPZRCOZMDWHRL-UHFFFAOYSA-N
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Description

3-[3-Methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid is a cinnamic acid derivative featuring a phenyl ring substituted with a methyl group at position 3 and a trifluoromethoxy (-OCF₃) group at position 3.

Properties

IUPAC Name

3-[3-methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-7-4-8(2-3-10(15)16)6-9(5-7)17-11(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPZRCOZMDWHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(F)(F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-Methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-[3-Methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological targets and pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights key structural differences and similarities among related compounds:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Features
3-[3-Methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid (Target Compound) 3-CH₃, 5-OCF₃ C₁₁H₉F₃O₃ 246.18 Methyl and trifluoromethoxy groups enhance lipophilicity and electron withdrawal .
(E)-3-[3-Fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid () 3-F, 5-OCF₃ C₁₀H₆F₄O₃ 250.14 Fluorine substitution increases electronegativity, potentially altering reactivity and binding affinity .
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid () 2-OCH₃, 5-CH₃; additional phenyl group C₁₇H₁₈O₃ 270.32 Methoxy and methyl groups with a branched structure; intermediate for Tolterodine-L-Tartrate .
2-[2-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid () 2-OCH₃, 5-CF₃ C₁₁H₉F₃O₃ 246.18 Trifluoromethyl (-CF₃) is more electron-withdrawing than -OCF₃, affecting acidity .
Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate () 5-Br, 2-OCF₃ (ester form) C₁₁H₈BrF₃O₃ 325.08 Bromine adds steric bulk; esterification reduces acidity compared to free acids .
Key Observations:
  • Electron-Withdrawing Groups : Trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups enhance electrophilicity of the α,β-unsaturated system, influencing reactivity in Michael additions or Diels-Alder reactions .
  • Steric Effects : Bulky substituents (e.g., bromine in ) may hinder intermolecular interactions or enzyme binding.
  • Acidity : The carboxylic acid group (pKa ~4–5) is critical for hydrogen bonding and salt formation. Substituents like -CF₃ () lower pKa compared to -CH₃ or -OCH₃ .

Physicochemical Properties

  • Solubility : The trifluoromethoxy group increases lipophilicity, reducing aqueous solubility. Compounds with polar groups (e.g., dihydroxy in ) exhibit higher solubility .
  • Melting Points: Limited data are available, but branched analogs (e.g., , MW 270.32) may have higher melting points due to crystalline packing .

Hydrogen Bonding and Crystal Packing

The carboxylic acid group facilitates hydrogen bonding, influencing crystal packing ().

Q & A

Q. Why do solubility values vary across studies, and how can this be standardized?

  • Methodological Answer : Solubility in DMSO (reported ~25 mg/mL) vs. water (<0.1 mg/mL) depends on protonation state (pKa ~4.2). Standardize protocols using saturated solutions equilibrated for 24 hrs at 25°C, with quantification via UV spectrophotometry (λ = 260 nm) .

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